molecular formula C10H13BClNO2 B1453018 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine CAS No. 350489-38-2

2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

Cat. No. B1453018
CAS RN: 350489-38-2
M. Wt: 225.48 g/mol
InChI Key: PORXRXSPSQYVBP-UHFFFAOYSA-N
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Description

2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is a chemical compound with the CAS Number: 350489-38-2 . It has a molecular weight of 225.48 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BClNO2/c1-10(2)6-14-11(15-7-10)8-3-4-9(12)13-5-8/h3-5H,6-7H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid at room temperature .

Scientific Research Applications

Role in Heterocyclic Chemistry

The versatility of pyridine derivatives, including structures similar to 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, has been a focal point in heterocyclic chemistry. These compounds serve as crucial intermediates in the synthesis of complex molecular structures, showcasing their significance in developing pharmacologically active compounds and material science applications. For instance, pyridine derivatives are instrumental in crafting molecules with antiviral, antiarthritic, antibacterial, and anticancer activities, highlighting their broad-spectrum utility in medicinal chemistry (Alshamrani, 2023).

Catalysis and Organic Synthesis

Pyridine and its derivatives, including the subject compound, play a pivotal role in catalysis and organic synthesis. Their structural attributes enable the formation of complex metal complexes, serving as ligands in catalytic processes that are central to creating novel synthetic pathways and enhancing reaction efficiencies. This catalytic versatility extends to asymmetric synthesis, where these compounds facilitate the development of chiral molecules, underscoring their importance in creating pharmaceuticals and fine chemicals (Li et al., 2019).

Environmental and Analytical Applications

In environmental and analytical chemistry, pyridine derivatives demonstrate a high affinity for various ions and neutral species, making them effective chemosensors. This property is crucial for detecting and quantifying pollutants in environmental samples, contributing to monitoring and mitigating environmental contamination. Furthermore, their role in the photocatalytic degradation of pollutants underscores their potential in water treatment technologies, where they contribute to breaking down persistent organic pollutants into less harmful substances (Pichat, 1997).

properties

IUPAC Name

2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO2/c1-10(2)6-14-11(15-7-10)8-3-4-9(12)13-5-8/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORXRXSPSQYVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401195864
Record name 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

CAS RN

350489-38-2
Record name 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350489-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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